3-(Bromomethyl)-2,5-dimethylfuran

Description

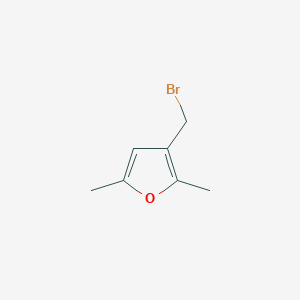

3-(Bromomethyl)-2,5-dimethylfuran is a brominated furan derivative characterized by a furan ring substituted with a bromomethyl group at position 3 and methyl groups at positions 2 and 5. Based on analogous compounds, its molecular formula is inferred to be C₇H₉BrO, with an average molecular mass of 189.05 g/mol (extrapolated from and ). Brominated furans are typically reactive intermediates in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C7H9BrO |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

3-(bromomethyl)-2,5-dimethylfuran |

InChI |

InChI=1S/C7H9BrO/c1-5-3-7(4-8)6(2)9-5/h3H,4H2,1-2H3 |

InChI Key |

LHMAMCDDZURIQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

2,5-Dimethylfuran (CAS 625-86-5)

2-Bromo-3-methylfuran (CAS 64230-60-0)

3-Bromofuran Derivatives (e.g., 3-Bromofuran-2,5-dicarbaldehyde, CAS 21921-76-6)

3-(Aminomethyl)-2,5-dimethylfuran

- Structure: Aminomethyl group at position 3, methyl groups at 2 and 5.

- Applications : Pharmaceutical intermediate; priced at $310/250mg , indicating high value in niche syntheses .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Toxicity/Regulatory Status |

|---|---|---|---|---|---|

| 3-(Bromomethyl)-2,5-dimethylfuran | N/A | C₇H₉BrO | 189.05 (inferred) | Synthetic intermediate | Data lacking; inferred reactivity |

| 2,5-Dimethylfuran | 625-86-5 | C₆H₈O | 96.13 | Biofuel, biomarker | Non-mutagenic; HTFOEL = 1 ppbv |

| 2-Bromo-3-methylfuran | 64230-60-0 | C₅H₅BrO | 160.99 | Heterocyclic synthesis | Not reported |

| 3-Bromofuran-2,5-dicarbaldehyde | 21921-76-6 | C₆H₃BrO₃ | 218.99 | Arylation reactions | Not reported |

Table 2: Analytical Parameters for Furan Derivatives (Chromatography)

| Compound Pair | Resolution (R) | Reference Method |

|---|---|---|

| 2-Methylfuran/3-Methylfuran | 2.0 | High-resolution GC |

| 2,5-Dimethylfuran/2-Ethylfuran | 1.0 | Improved separation |

Research Findings

Toxicological Considerations

Preparation Methods

Allylic Bromination via Radical Pathways

Radical bromination using N-bromosuccinimide (NBS) represents a widely employed strategy for introducing bromine at allylic positions. For 2,5-dimethylfuran, the methyl group at position 3 is allylic to the furan ring’s conjugated double bonds, making it susceptible to radical-mediated hydrogen abstraction. Under controlled conditions (e.g., azobisisobutyronitrile (AIBN) as an initiator in carbon tetrachloride at 80°C), selective bromination yields 3-(bromomethyl)-2,5-dimethylfuran with moderate efficiency. Challenges include competing side reactions such as ring-opening or over-bromination, necessitating precise stoichiometric control.

Electrophilic Bromination with Molecular Bromine

Direct electrophilic bromination of 2,5-dimethylfuran using Br₂ in non-polar solvents (e.g., CCl₄) has been explored. However, the electron-rich furan ring preferentially undergoes electrophilic substitution at the α-positions (2 and 5), complicating selectivity for the 3-methyl group. Modulating reaction conditions—such as low temperatures (−20°C) and Lewis acid catalysts (e.g., FeBr₃)—partially redirects bromination to the methyl group, albeit with limited success (yields <30%).

Functional Group Interconversion Strategies

Hydroxymethyl to Bromomethyl Conversion

A two-step approach involves first introducing a hydroxymethyl group at position 3 of 2,5-dimethylfuran, followed by halogenation. Hydroxymethylation is achieved via formylation using triethylammonium formate (TEAF) in acetonitrile, yielding 3-(hydroxymethyl)-2,5-dimethylfuran. Subsequent treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in ether quantitatively converts the hydroxyl group to bromide. This method boasts yields exceeding 80% but requires anhydrous conditions to prevent hydrolysis.

Nucleophilic Displacement of Sulfonate Esters

Introducing a leaving group at the 3-position enables nucleophilic bromine substitution. Tosylation or mesylation of 3-(hydroxymethyl)-2,5-dimethylfuran produces sulfonate esters, which react with lithium bromide (LiBr) in dimethylformamide (DMF) to yield the target compound. This method offers superior regioselectivity compared to direct bromination, with isolated yields of 70–75%.

Cyclization of Brominated Precursors

Intramolecular Cyclization of Bromo-Ketones

A less conventional route involves cyclizing γ-bromo-β-keto esters to form the furan ring. For example, ethyl 4-bromo-3-oxopentanoate undergoes acid-catalyzed cyclodehydration, yielding this compound. While this method avoids prefunctionalized furans, it suffers from low yields (∼40%) due to competing polymerization.

Metal-Mediated Cross-Coupling Reactions

Palladium-catalyzed coupling between 3-bromomethylfuran derivatives and methyl Grignard reagents (CH₃MgBr) offers a modular approach. Starting from 3-(bromomethyl)furan-2,5-dione, sequential methylation at positions 2 and 5 via Grignard addition followed by decarboxylation yields the target compound. This method’s versatility is offset by its multi-step nature and sensitivity to reaction conditions.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Selectivity | Practical Limitations |

|---|---|---|---|---|

| Radical Bromination | 2,5-Dimethylfuran | 50–60 | Moderate | Side products from over-bromination |

| Hydroxymethyl Conversion | 3-Hydroxymethyl Derivative | 80–85 | High | Requires anhydrous conditions |

| Sulfonate Displacement | 3-Mesyloxymethyl Derivative | 70–75 | High | Multi-step synthesis |

| Cyclization | γ-Bromo-β-keto Ester | 35–40 | Low | Polymerization side reactions |

Mechanistic Insights and Optimization

Radical Bromination Kinetics

The rate of allylic bromination with NBS is governed by the stability of the intermediate allylic radical. Electron-donating methyl groups at positions 2 and 5 stabilize the transition state, accelerating bromination at position 3. However, steric hindrance from adjacent methyl groups can reduce reaction rates, necessitating extended reaction times.

Solvent Effects in Nucleophilic Substitution

Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of bromide ions in sulfonate displacement reactions. Conversely, protic solvents (e.g., methanol) promote competing elimination pathways, reducing yields. Microwave-assisted synthesis has been shown to accelerate these reactions by 50%, mitigating decomposition risks .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for introducing bromomethyl groups into 2,5-dimethylfuran derivatives?

- Methodological Answer : Bromination of methyl-substituted furans can be achieved via radical or electrophilic substitution. For example, bromine (Br₂) in the presence of a base like KOH can facilitate selective bromination at the methyl position under controlled conditions . A typical procedure involves dissolving the furan derivative in a polar solvent (e.g., water or ethanol), followed by dropwise addition of bromine at 0–5°C to minimize side reactions. Post-reaction purification via recrystallization or column chromatography is critical to isolate 3-(Bromomethyl)-2,5-dimethylfuran.

Q. How can structural characterization of this compound be optimized?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry, bond angles (e.g., phenyl ring inclinations of 67.7–79.3° relative to the furan plane ), and non-covalent interactions (e.g., Br⋯Br contacts at 3.814 Å ).

- NMR spectroscopy : Use H and C NMR to confirm bromomethyl substitution (e.g., δ ~4.3 ppm for CH₂Br protons and δ ~30–35 ppm for the BrCH₂ carbon).

- GC-MS : Monitor purity and fragmentation patterns (e.g., m/z peaks corresponding to [M-Br]⁺ or [M-CH₂Br]⁺ ions) .

Q. What are the key reactivity patterns of the bromomethyl group in this compound?

- Methodological Answer : The bromomethyl group acts as a versatile electrophile. It participates in:

- Nucleophilic substitution : React with amines or thiols to form functionalized derivatives.

- Cross-coupling reactions : Use Pd catalysts for Suzuki-Miyaura couplings with aryl boronic acids.

- Elimination reactions : Under basic conditions, dehydrohalogenation can yield alkenes or furanophanes.

Advanced Research Questions

Q. How do catalytic systems influence functionalization of this compound?

- Methodological Answer :

- Transition metal catalysis : Pd/C or Ru/Co₃O₄ catalysts enable hydrogenolysis of the C-Br bond for dehalogenation or hydrodeoxygenation .

- Photocatalysis : Perylene imide/ZnIn₂S₄ systems accelerate radical-mediated transformations (e.g., superoxide radical proliferation enhances conversion efficiency to 90% yield in 30 minutes ).

- Bimetallic systems : PdAu or Cu-Ni alloys improve selectivity in hydrogenation/hydrogenolysis reactions, minimizing over-reduction .

Q. What computational models predict the thermal stability and reaction pathways of brominated furans?

- Methodological Answer :

- DFT calculations : Analyze bond dissociation energies (e.g., C-Br ~65 kcal/mol) and transition states for decomposition pathways (e.g., Br elimination or furan ring opening) .

- Kinetic modeling : Use shock tube experiments and CHEMKIN simulations to predict oxidation behavior (e.g., ignition delay times under high-temperature conditions ).

Q. How can contradictions in experimental data on brominated furan reactivity be resolved?

- Methodological Answer :

- Controlled variable studies : Isolate factors like solvent polarity (e.g., water vs. DMF) or catalyst loading that may cause divergent outcomes in substitution vs. elimination reactions.

- In situ spectroscopy : Monitor reaction intermediates via FTIR or Raman to identify competing pathways.

- Meta-analysis : Compare datasets from analogous compounds (e.g., 3,4-dibromo-2,5-dimethylfuran’s Br⋯Br interactions vs. mono-brominated derivatives).

Safety and Handling Considerations

- Thermal stability : Accelerating Rate Calorimetry (ARC) studies indicate that this compound decomposes exothermically above 150°C. Store under inert atmosphere at ≤4°C .

- Toxicity : While 2,5-dimethylfuran is a biomarker for smoking (blood levels ~0.13 µg/L in smokers ), brominated derivatives may exhibit higher toxicity. Use PPE and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.